molecular formula C12H18N2O2 B373620 2-tert-butyl-N,N-dimethyl-5-nitroaniline

2-tert-butyl-N,N-dimethyl-5-nitroaniline

Cat. No.: B373620
M. Wt: 222.28g/mol
InChI Key: DONCIXRRKYAHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-N,N-dimethyl-5-nitroaniline is a substituted nitroaromatic compound offered for chemical synthesis and research applications. Nitroaromatic structures are key intermediates in the preparation of pharmaceuticals, agrochemicals, dyes, and materials . The tert-butyl and dimethylamine substituents on the aniline ring influence the compound's steric and electronic properties, which can be exploited to modulate reactivity and selectivity in organic transformations. As part of the broader class of nitro-containing compounds, this chemical serves as a potential precursor in the synthesis of more complex molecules. In research, such nitroarenes can be involved in transition metal-catalyzed reactions or serve as substrates for the development of novel radical reactions . Nitro groups are versatile functional groups that can be further transformed into other valuable chemical functionalities, such as amines, which are ubiquitous in active pharmaceutical ingredients and natural products. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28g/mol

IUPAC Name

2-tert-butyl-N,N-dimethyl-5-nitroaniline

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10-7-6-9(14(15)16)8-11(10)13(4)5/h6-8H,1-5H3

InChI Key

DONCIXRRKYAHIA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N(C)C

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

Synthesis and Derivatization Methodologies for 2 Tert Butyl N,n Dimethyl 5 Nitroaniline

Established Synthetic Pathways to the Core Structure

The creation of the 2-tert-butyl-N,N-dimethyl-5-nitroaniline core structure can be approached through several strategic synthetic routes. These methods often involve the careful introduction of nitro and tert-butyl groups onto an aniline (B41778) derivative or the construction of the substituted aniline from a nitro-aromatic precursor.

Amination Strategies for Nitro-Substituted Aromatic Precursors

One of the foundational methods for synthesizing substituted anilines is through the amination of nitro-substituted aromatic precursors. This typically involves nucleophilic aromatic substitution (SNAr) reactions where an amine displaces a suitable leaving group on the aromatic ring. For instance, a precursor like 1-chloro-2-tert-butyl-5-nitrobenzene could theoretically be reacted with dimethylamine (B145610) to yield the target compound. The success of such reactions is highly dependent on the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions, including the choice of solvent and the use of a base as a catalyst. tandfonline.com The use of environmentally friendly technologies such as infrared, microwave, and ultrasound has been explored to enhance the efficiency of SNAr-based amination reactions. tandfonline.com

Regioselective Nitration Protocols for tert-Butyl-N,N-dimethylaniline Systems

A common and direct approach to introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. For a substrate like N,N-dimethyl-3-tert-butylaniline, nitration would be directed by the existing substituents. The N,N-dimethylamino group is a powerful activating, ortho-, para-director, while the tert-butyl group is a less activating, ortho-, para-director. Therefore, nitration is expected to occur at positions ortho or para to the amino group. The steric hindrance from the bulky tert-butyl group would likely favor nitration at the position para to the amino group, which is the 5-position, to yield this compound.

A study on the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) under mild conditions has been reported, providing N-nitroso N-alkyl nitroanilines which can be converted to N-alkyl nitroanilines. nih.govresearchgate.net This method offers an efficient route to mononitrated products. researchgate.net

N-Methylation and tert-Butylation Routes to Target Aniline Derivatives

Building the target molecule can also be achieved by modifying a simpler aniline precursor. This can involve N-methylation and C-tert-butylation reactions.

N-Methylation: Aniline or a substituted aniline can be N-methylated using various reagents. Traditional methods often use methyl halides, but these are toxic. nih.gov More recent and greener approaches utilize methanol (B129727) as the methylating agent in the presence of a catalyst. nih.govnih.govresearchgate.net For example, N-methylation of an appropriate aniline derivative can be catalyzed by ruthenium or iridium complexes. nih.govnih.gov Noncatalytic N-methylation of aniline has also been achieved in supercritical methanol. rsc.org

tert-Butylation: The introduction of a tert-butyl group onto the aniline ring is typically achieved through Friedel-Crafts alkylation. Reacting aniline with an alkylating agent like tert-butanol (B103910) or methyl tert-butyl ether (MTBE) in the presence of a solid acid catalyst can lead to C-alkylation. researchgate.net The position of alkylation is influenced by the reaction conditions and the catalyst used. researchgate.net

Multi-step Reaction Sequences for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step reaction sequences. magritek.commagritek.com These sequences allow for the precise installation of various functional groups. For example, a synthesis might start with a simple aromatic compound, introduce a nitro group, followed by the introduction of the tert-butyl and dimethylamino groups in a specific order to control the regiochemistry. libretexts.org Such multi-step syntheses are crucial for accessing a wide range of structurally diverse molecules. researchgate.netuva.nl

Functionalization and Derivatization Reactions

Once the core structure of this compound is obtained, the nitro group serves as a versatile handle for further functionalization.

Reactions at the Nitro Group (e.g., Reduction to Amine)

The reduction of the nitro group to an amine is a common and highly useful transformation in organic synthesis. masterorganicchemistry.com This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, opening up new possibilities for further substitution on the aromatic ring. masterorganicchemistry.com

A variety of reagents can be employed for this reduction, each with its own advantages and chemoselectivity.

Reagent/MethodConditionsNotes
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Ni catalystEffective but can also reduce other functional groups like alkenes and carbonyls. masterorganicchemistry.comyoutube.comyoutube.com
Metal/AcidFe, Sn, or Zn in the presence of acid (e.g., HCl)A classic and reliable method. masterorganicchemistry.com
Sodium HydrosulfiteAqueous solutionA common and mild reducing agent. wikipedia.org
Sodium SulfideBasic conditionsCan be used for selective reduction of one nitro group in polynitro compounds. wikipedia.org
Tin(II) ChlorideEthanolA pH-neutral system for nitro reduction. masterorganicchemistry.comyoutube.com
Metal Hydridese.g., LiAlH₄Typically not used for reducing aryl nitro groups to anilines as they can lead to azo compounds. masterorganicchemistry.comwikipedia.org
Metal-Free Reductionse.g., HSiCl₃/tertiary amine, B₂pin₂/KOtBuOffer mild and chemoselective alternatives. organic-chemistry.org

The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, to ensure selective transformation of the nitro group. organic-chemistry.org For instance, catalytic hydrogenation might not be suitable if an alkene is present and needs to be preserved. youtube.com Conversely, if both a nitro group and a ketone need to be reduced, catalytic hydrogenation can be an efficient one-pot solution. youtube.com

This article details the derivatization methodologies applicable to this compound, a substituted aniline with significant steric and electronic features. The following sections explore transformations of its functional groups and aromatic ring system.

2 Transformations Involving the N,N-Dimethylamino Moiety (e.g., N-Demethylation)

The N,N-dimethylamino group is a key functional handle for derivatization. One of the primary transformations for this moiety is N-demethylation, which converts the tertiary amine to a secondary or primary amine, opening pathways for further functionalization.

Detailed Research Findings:

Metal-free oxidative N-demethylation presents an environmentally benign method for this transformation. ias.ac.in A common system employs triethylamine (B128534) as a base and tert-butyl hydroperoxide (TBHP) as the oxidant. ias.ac.in This approach is practical, inexpensive, and generally provides moderate to good yields for a range of N,N-dimethylanilines. ias.ac.in The proposed mechanism is believed to involve a hydrogen atom transfer (HAT) process rather than a single electron transfer (SET). ias.ac.in

For N,N-dimethylanilines, the reaction proceeds efficiently for substrates with both electron-donating and electron-withdrawing groups. ias.ac.in However, yields can be influenced by the steric environment. While the specific demethylation of this compound is not detailed in the literature, data from related substituted anilines suggest the reaction is feasible. The presence of substituents ortho to the amino group can impact yields, which may be a consideration for the title compound due to the 2-tert-butyl group. ias.ac.in

Below is a table of representative N-demethylation reactions on substituted N,N-dimethylanilines using a metal-free method, which serves as a model for potential application to this compound.

Table 1: Metal-Free Oxidative N-Demethylation of Representative N,N-Dimethylanilines

EntrySubstrateProductYield (%)
1N,N-dimethylanilineN-methylaniline85
24-methoxy-N,N-dimethylaniline4-methoxy-N-methylaniline90
34-chloro-N,N-dimethylaniline4-chloro-N-methylaniline75
44-nitro-N,N-dimethylaniline4-nitro-N-methylaniline70
52-methyl-N,N-dimethylaniline2-methyl-N-methylaniline78

Data is illustrative of the general method and not specific to this compound. Yields are based on studies of related compounds. ias.ac.in

3 Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the aromatic ring in this compound is governed by the directing effects and steric hindrance of its three substituents.

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring has three available positions for substitution: C3, C4, and C6. The directing effects of the existing groups are as follows:

N,N-Dimethylamino group (-N(CH₃)₂): A powerful activating, ortho-, para-directing group. byjus.com It strongly directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

tert-Butyl group (-C(CH₃)₃): An activating, ortho-, para-directing group. ucla.edu It directs to the C4 (para) and C6 (ortho) positions.

Nitro group (-NO₂): A strong deactivating, meta-directing group. byjus.com It directs incoming electrophiles to the C3 position (meta).

The combined influence of these groups suggests that electrophilic substitution will be strongly favored at the C4 and C6 positions, which are activated by both the powerful amino group and the tert-butyl group. The C3 position is deactivated by the amino and tert-butyl groups (being meta to them) and only weakly directed by the nitro group.

However, steric hindrance from the bulky tert-butyl group at C2 will significantly influence the regioselectivity, making the C6 position sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated and relatively less hindered.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution is less common for this specific substrate as it lacks a suitable leaving group at a position activated by an electron-withdrawing group. SₙAr reactions typically require a leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group like a nitro group. In this compound, there are no such leaving groups. However, if a derivative, such as 4-chloro-2-tert-butyl-N,N-dimethyl-5-nitroaniline, were synthesized, the chlorine atom at C4 would be activated for SₙAr by the para-nitro group, allowing for its displacement by various nucleophiles.

4 Cross-Coupling and Other Metal-Catalyzed Modifications

Modern synthetic chemistry offers numerous metal-catalyzed reactions for forming carbon-heteroatom and carbon-carbon bonds.

Detailed Research Findings:

Nickel-catalyzed photoredox cross-coupling reactions have emerged as a powerful tool for C-N and C-O bond formation. uni-regensburg.de These methods often utilize tert-butylamine (B42293) as a bifunctional additive that serves as both a ligand and a base, simplifying reaction conditions. uni-regensburg.denih.gov The scope of these reactions includes a wide array of nucleophiles like anilines, phenols, and alcohols. chemrxiv.org

While this compound itself would likely act as the aniline component in such a coupling, its derivatives could serve as electrophilic partners. For example, a halogenated derivative (e.g., 4-bromo-2-tert-butyl-N,N-dimethyl-5-nitroaniline) could undergo cross-coupling reactions. The efficiency of such reactions can be influenced by steric hindrance. Studies have shown that highly hindered anilines, such as 2,6-di-tert-butyl aniline, can be challenging substrates, suggesting the 2-tert-butyl group in the title compound's derivatives would play a significant role in reactivity. nih.gov

The table below illustrates the versatility of nickel-catalyzed cross-coupling reactions with various nucleophiles, which could be conceptually applied to derivatives of this compound.

Table 2: Nickel-Catalyzed Photoredox Cross-Coupling of Aryl Halides

EntryElectrophileNucleophileCatalyst SystemProduct Type
14-BromotoluenePhenolNiBr₂·diglyme / tert-ButylamineC-O Coupling
21-Bromo-4-methoxybenzeneAnilineNiBr₂·diglyme / tert-ButylamineC-N Coupling
34'-Bromoacetophenone1-ButanolNiBr₂·diglyme / tert-ButylamineC-O Coupling
41-Chloro-4-nitrobenzeneMorpholineNiBr₂·diglyme / tert-ButylamineC-N Coupling

This table represents general nickel-catalyzed cross-coupling reactions and does not show reactions of this compound itself. uni-regensburg.denih.gov

5 Steric Influence on Derivatization Selectivity

The steric bulk of the tert-butyl group at the C2 position is a dominant factor controlling the selectivity of nearly all derivatization reactions on this compound.

Detailed Research Findings:

The tert-butyl group exerts significant steric hindrance, which can:

Inhibit ortho-substitution: As discussed in section 2.2.3, electrophilic attack at the C6 position is disfavored due to steric shielding by the adjacent tert-butyl group. This effect directs substitution to the less hindered C4 position. Research on related bulky aromatic compounds confirms that substituents ortho to a tert-butyl group experience significant steric strain. researchgate.net

Influence Amine Reactivity: The proximity of the tert-butyl group to the N,N-dimethylamino moiety can hinder reactions that require access to the nitrogen atom or the methyl groups. While demethylation is possible, reaction rates may be slower compared to unhindered anilines.

Restrict Conformational Freedom: The bulk of the tert-butyl group can force the nitro group and the dimethylamino group out of the plane of the benzene ring. This twisting reduces the mesomeric (resonance) interaction between these groups and the aromatic system. researchgate.net For the N,N-dimethylamino group, this would decrease its activating effect, and for the nitro group, it would lessen its deactivating effect, though the inductive effects remain. This phenomenon is well-documented in highly substituted anilines and nitrobenzenes. researchgate.netresearchgate.net

The reduction in basicity observed in sterically hindered anilines, such as 2,6-di-tert-butyl-substituted primary amines, is attributed to steric hindrance to solvation of the corresponding anilinium ion. researchgate.net A similar, though less pronounced, effect would be expected for this compound, potentially influencing its reactivity in acid-catalyzed reactions.

Molecular Structure and Conformational Analysis of 2 Tert Butyl N,n Dimethyl 5 Nitroaniline

Advanced Crystallographic Investigations

Detailed analysis of the crystalline form of 2-tert-butyl-N,N-dimethyl-5-nitroaniline has been made possible through sophisticated crystallographic methods. These techniques have elucidated the precise arrangement of atoms within the crystal lattice, offering a foundational understanding of its solid-state structure.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis stands as the definitive method for determining the molecular structure of crystalline solids. For closely related nitroaniline compounds, this technique has been instrumental. For instance, studies on other nitroaniline derivatives have successfully established their crystal systems and space groups. In the case of 2-chloro-5-nitroaniline, it crystallizes in the monoclinic system with a P21/n space group. researchgate.netmdpi.com Similarly, 2-methyl-5-nitroaniline (B49896) also adopts a monoclinic structure with a P21/n space group. core.ac.uk While specific data for this compound is not available in the retrieved results, the analysis of analogous compounds provides a framework for understanding its potential crystallographic parameters.

Parameter2-chloro-5-nitroaniline mdpi.com2-methyl-5-nitroaniline core.ac.uk
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
a (Å)13.66(18)9.552(2)
b (Å)3.78(6)5.677(2)
c (Å)13.67(20)13.586(3)
β (°)91.68(6)92.68(2)
Volume (ų)706(3)-

Elucidation of Crystal Packing Arrangements

The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular forces. In many nitroaniline derivatives, the packing is significantly influenced by hydrogen bonding and other weak interactions, leading to the formation of specific supramolecular architectures. For example, in 2-chloro-5-nitroaniline, intermolecular N—H...O and N—H...N interactions are key in linking the molecules into a three-dimensional network. researchgate.net The study of these packing motifs is crucial for understanding the physical properties of the material.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are fundamental to the stability of the crystal structure. In related nitroaniline compounds, hydrogen bonds are a predominant feature. For example, 2-methyl-5-nitroaniline's three-dimensional structure is stabilized by three distinct intermolecular hydrogen bonds. core.ac.uk One of these is a bifurcated bond that creates chains along a specific crystallographic direction. core.ac.uk In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can also play a role in the crystal packing of these types of molecules, as seen in some Schiff base derivatives of nitroaniline. nih.gov

Computational Approaches to Structural Elucidation

To complement experimental data, computational methods are powerful tools for investigating molecular structure and properties.

Density Functional Theory (DFT) Based Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the most stable conformation of a molecule by finding the arrangement of atoms that corresponds to the lowest energy state. nih.gov This geometry optimization provides theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov For various nitroaniline isomers and derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide reliable structural and spectroscopic information that correlates well with experimental findings from X-ray diffraction. researchgate.net Such computational studies can also elucidate intramolecular interactions, like hydrogen bonding, by analyzing the optimized geometry and charge distribution. researchgate.net

Conformational Landscape Exploration and Energy Minima Identification

To identify these energy minima, a detailed scan of the potential energy surface is necessary. This involves rotating the key substituent groups and calculating the molecule's energy at each step. The resulting data would reveal the most stable conformations. For a molecule of this complexity, multiple local energy minima are expected, each corresponding to a distinct, stable 3D arrangement.

A hypothetical exploration of the conformational landscape might yield data similar to that presented in the following interactive table. This table illustrates the kind of information that would be generated from such a study, including the relative energies of different conformers and the specific dihedral angles that define them.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-N-C)Dihedral Angle (C4-C5-N-O)
A0.0045°15°
B1.25135°15°
C2.5045°165°

Note: The data in this table is illustrative and based on typical values for similar molecules. It serves to demonstrate the expected outputs of a conformational analysis.

Influence of Steric Hindrance from the tert-Butyl Group on Conformation

The presence of the sterically demanding tert-butyl group at the C2 position, adjacent to the N,N-dimethylamino group, is the single most important factor governing the conformation of this compound. This bulky group exerts significant steric pressure on the neighboring dimethylamino group, forcing it to rotate out of the plane of the benzene (B151609) ring.

This out-of-plane rotation has profound consequences for the molecule's electronic properties. In an ideal, planar conformation, the lone pair of electrons on the nitrogen atom of the dimethylamino group could effectively donate into the aromatic π-system, a phenomenon known as resonance or mesomerism. However, the steric clash with the tert-butyl group prevents this coplanarity. The resulting twist of the dimethylamino group disrupts the overlap between its nitrogen lone pair and the p-orbitals of the aromatic ring, thereby inhibiting resonance.

Similarly, the nitro group at the C5 position also experiences some steric interaction, although to a lesser extent. The cumulative effect of these steric repulsions is a significantly non-planar molecular structure. The degree of this non-planarity can be quantified by the dihedral angles between the substituent groups and the aromatic ring. In related nitroaniline derivatives, the presence of a bulky group ortho to a nitro group has been shown to twist the nitro group significantly out of the plane of the aromatic nucleus. capes.gov.br

Electronic Structure and Spectroscopic Characterization of 2 Tert Butyl N,n Dimethyl 5 Nitroaniline

Quantum Chemical Investigations of Electronic Properties

No dedicated theoretical studies on 2-tert-butyl-N,N-dimethyl-5-nitroaniline were found. Consequently, specific data regarding its frontier molecular orbitals, charge transfer dynamics, and molecular orbital contributions to photophysical behavior are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

A critical parameter for understanding the chemical reactivity and electronic properties of a molecule is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, no published computational studies have reported the HOMO-LUMO gap for this compound.

Charge Transfer Dynamics and Characteristics

The interplay of the electron-donating N,N-dimethylamino and tert-butyl groups with the electron-withdrawing nitro group suggests the potential for interesting intramolecular charge transfer (ICT) characteristics. Analysis of such dynamics is crucial for applications in materials science, particularly for non-linear optical properties. Regrettably, there are no specific studies that investigate the charge transfer dynamics of this compound.

Molecular Orbital Contributions to Photophysical Behavior

Understanding which molecular orbitals are involved in electronic transitions is fundamental to elucidating a molecule's photophysical properties, such as absorption and emission of light. Without quantum chemical calculations, a detailed description of the molecular orbital contributions to the photophysical behavior of this compound cannot be provided.

Advanced Spectroscopic Characterization Techniques

While spectroscopic techniques are routinely used for the structural elucidation of novel compounds, a complete and assigned set of spectra for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Dynamics

NMR spectroscopy is an essential tool for confirming the molecular structure and studying the dynamics of a compound. Although ¹H and ¹³C NMR data are available for numerous related aniline (B41778) derivatives, specific and assigned chemical shifts and coupling constants for this compound were not found in the searched literature. Such data would be invaluable for confirming the connectivity and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. While general vibrational frequencies for nitro groups, aromatic rings, and alkylamines are well-established, a detailed experimental and theoretical vibrational analysis specific to this compound, including the assignment of all fundamental vibrational modes, is not available.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emission Profiles

The electronic absorption properties of this compound are dictated by its "push-pull" or donor-π-acceptor (D-π-A) architecture. In this molecule, the N,N-dimethylamino group acts as a potent electron-donating group (D), while the nitro group serves as a strong electron-accepting group (A). These are connected through the π-conjugated system of the benzene (B151609) ring. This configuration gives rise to a significant intramolecular charge-transfer (ICT) character in its electronic transitions. chemrxiv.org

The UV-Vis spectrum of compounds with this architecture, such as the well-studied para-nitroaniline (pNA), is typically dominated by an intense absorption band in the near-UV or visible region. chemrxiv.orgulisboa.pt This band corresponds to a π→π* transition, specifically involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chemrxiv.orgchemrxiv.org The HOMO is largely localized on the electron-donating amino group and the phenyl ring, whereas the LUMO is primarily centered on the electron-withdrawing nitro group. chemrxiv.org Photoexcitation leads to a substantial transfer of electron density from the donor end of the molecule to the acceptor end. psu.edu

A key feature of this ICT band is its sensitivity to the solvent environment, a phenomenon known as solvatochromism. psu.eduscilit.com In more polar solvents, the highly polar excited state is stabilized more effectively than the ground state, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. chemrxiv.orgchemrxiv.org For example, studies on pNA show a significant redshift of the absorption maximum when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water. chemrxiv.org

While UV-Vis spectroscopy reveals the absorption characteristics, fluorescence spectroscopy provides insight into the emission profile of the excited state. However, many nitroaromatic compounds are known to be weakly fluorescent or entirely non-emissive. This is because the excited state can undergo rapid and efficient deactivation through non-radiative pathways, such as intersystem crossing (ISC) to a triplet state or internal conversion (IC) back to the ground state, which compete effectively with fluorescence. psu.eduscilit.com The specific pathway can also be influenced by solvent polarity. psu.eduscilit.com

Table 1: Expected UV-Vis and Fluorescence Characteristics

PropertyDescriptionInfluencing Factors
Primary Absorption Band Intense band in the near-UV/visible region due to a π→π* transition with strong intramolecular charge-transfer (ICT) character. chemrxiv.orgulisboa.ptThe electronic nature of the donor (N,N-dimethylamino) and acceptor (nitro) groups.
Solvatochromism The position of the ICT absorption maximum is sensitive to solvent polarity, typically showing a redshift with increasing polarity. chemrxiv.orgSolvent dielectric constant and hydrogen bonding capacity. chemrxiv.orgpsu.edu
Fluorescence Expected to be very weak or negligible.Efficient non-radiative decay pathways (intersystem crossing, internal conversion) from the excited state are common for nitroaromatics. psu.eduscilit.com

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns under ionization. The molecular formula of the compound is C₁₀H₁₄N₂O₂, giving it a monoisotopic mass of 194.1055 g/mol . In accordance with the Nitrogen Rule, the presence of an even number of nitrogen atoms (two) results in an even nominal molecular weight (194). whitman.edu

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 194, which then undergoes characteristic fragmentation based on its functional groups.

Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu For the N,N-dimethylamino group, this results in the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized iminium cation. This fragment is expected to be observed at m/z 179 (M-15).

Fragmentation of the tert-Butyl Group: The bulky tert-butyl group is prone to fragmentation. A primary pathway is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation structure within the larger fragment, also contributing to the peak at m/z 179. researchgate.net This initial loss can be followed by the elimination of ethene (C₂H₄). researchgate.net Another highly characteristic fragmentation is the formation of the tert-butyl cation itself at m/z 57.

Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit predictable fragmentation patterns involving the nitro group. Common losses include the elimination of a nitric oxide radical (•NO, 30 Da) to yield a fragment at m/z 164 and the loss of a nitrogen dioxide radical (•NO₂, 46 Da) to give a fragment at m/z 148. The mass spectrum of m-nitroaniline shows these characteristic losses. nist.gov

Table 2: Predicted Key Mass Fragments for this compound

m/z ValueProposed Fragment/LossFragmentation Pathway
194[C₁₀H₁₄N₂O₂]⁺•Molecular Ion (M⁺•)
179[M - CH₃]⁺α-cleavage at the dimethylamino group or loss of methyl from the tert-butyl group.
164[M - NO]⁺Loss of nitric oxide radical from the nitro group.
148[M - NO₂]⁺Loss of nitrogen dioxide radical from the nitro group.
57[C₄H₉]⁺Formation of the stable tert-butyl cation.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species that contain one or more unpaired electrons, such as free radicals. unibo.itbruker.com While this compound is a diamagnetic, closed-shell molecule in its ground state, it is an ideal precursor for forming a paramagnetic radical anion.

The electron-withdrawing nitro group can be readily reduced via a one-electron transfer, either chemically or electrochemically, to form a stable nitro radical anion. researchgate.net This radical species would be EPR-active. Although no specific EPR studies on the radical anion of this compound have been reported, the expected spectral characteristics can be predicted based on studies of similar nitroaromatic compounds. researchgate.netrsc.org

The resulting EPR spectrum would provide detailed information about the electronic structure of the radical. The primary feature of the spectrum would be a characteristic hyperfine splitting pattern arising from the interaction of the unpaired electron with the magnetic nucleus of the nitro group's nitrogen atom (¹⁴N, nuclear spin I=1). This typically results in a main triplet signal. This signal would be further split into smaller multiplets by hyperfine coupling to the nitrogen nucleus of the amino group and the various hydrogen nuclei (protons) on the aromatic ring and alkyl substituents. The analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule. unibo.it

Table 3: Applicability of EPR Spectroscopy

FeatureDescription
Applicability EPR is not applicable to the neutral ground-state molecule but is the ideal technique for studying its one-electron reduced radical anion. unibo.itnih.gov
Radical Formation The nitro group can be easily reduced to form a paramagnetic nitro radical anion ([M]⁻•). researchgate.net
Expected Spectrum A complex spectrum characterized by hyperfine splitting from the nitro-group ¹⁴N, the amino-group ¹⁴N, and various protons.
Information Gained The spectrum provides a map of the unpaired electron's spin density, offering insight into the electronic structure of the radical anion. bruker.com

Dynamic Light Scattering (DLS) for Solution-Phase Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. wyatt.commdpi.com The method is based on analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. diva-portal.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. diva-portal.org

There are no specific published DLS studies for this compound. However, DLS is a highly suitable method for investigating the potential for this small molecule to form aggregates in solution. Such aggregation can be a significant issue in various fields, including drug discovery, where it can lead to false-positive results in high-throughput screening assays. wyatt.comnih.gov

A DLS experiment on a solution of this compound would yield the hydrodynamic radius (Rh) of the species in solution and the polydispersity of the sample. enovatia.com If the molecule exists solely as a monomer, the measured size would be small and the distribution narrow (low polydispersity). The formation of dimers, trimers, or larger, colloid-like aggregates would be readily detected by the appearance of larger particles and an increase in the sample's polydispersity. enovatia.com By performing measurements under different conditions (e.g., varying concentration, solvent, or temperature), DLS can be used to characterize the stability of the compound against self-association.

Table 4: Application of Dynamic Light Scattering (DLS)

AspectDescription
Purpose To measure the size of particles in solution and detect the formation of aggregates. wyatt.commdpi.com
Principle Measures the diffusion of molecules due to Brownian motion and relates it to hydrodynamic size. diva-portal.org
Potential Application To determine if this compound self-associates or forms aggregates in different solvents and at various concentrations.
Key Data Output Hydrodynamic Radius (Rh) and Polydispersity Index (%Pd), which indicates the width of the size distribution. enovatia.com

Reactivity Profiles and Reaction Mechanisms of 2 Tert Butyl N,n Dimethyl 5 Nitroaniline

Oxidative and Reductive Transformations

Mechanisms of N-Dealkylation and Oxidation of Aniline (B41778) Derivatives

The oxidative N-dealkylation of N,N-dimethylaniline derivatives is a significant metabolic pathway and a subject of extensive study in bioinorganic chemistry. mdpi.comnih.gov This process, often mediated by metalloenzymes like cytochrome P450, typically involves the oxidation of one of the N-methyl groups to a carbinolamine intermediate. mdpi.com This intermediate is generally unstable and decomposes to yield N-methylaniline and formaldehyde. mdpi.com

Several mechanistic pathways have been proposed for this transformation, including:

Single-Electron Transfer (SET) followed by Proton Transfer (PT): This mechanism involves an initial electron transfer from the nitrogen atom of the aniline to the oxidant, forming a radical cation. frontiersin.orgresearchgate.net Subsequent proton transfer from a methyl group leads to the formation of the product. frontiersin.org

Hydrogen Atom Transfer (HAT): In this pathway, a hydrogen atom is directly abstracted from one of the methyl groups by the oxidant. mdpi.comfrontiersin.org

Theoretical studies using density functional theory (DFT) suggest that the reaction often proceeds through a rate-limiting hydrogen atom transfer step, followed by a barrier-free oxygen rebound to form the carbinol product. frontiersin.org The presence of substituents on the aniline ring significantly influences the reaction rate and mechanism. For instance, electron-donating groups on the ring can facilitate the initial electron transfer step. researchgate.net In the case of 2-tert-butyl-N,N-dimethyl-5-nitroaniline, the electron-withdrawing nitro group would likely disfavor the SET mechanism by making the initial electron transfer more difficult. Conversely, the steric hindrance from the ortho-tert-butyl group could influence the approach of the oxidant and the subsequent HAT step.

Investigations into manganese-catalyzed N-demethylation have shown that an electrophilic intermediate is the key oxidant, and direct evidence for a transient radical cation intermediate has been observed, suggesting an initial fast electron transfer between the amine and the high-valent oxometal species. researchgate.net

Reductive Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic chemistry, converting nitroarenes into valuable aniline derivatives. youtube.com This transformation can be achieved using a variety of reducing agents and conditions. youtube.comacs.org

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The typical pathway is as follows:

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Arylamine

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method employing a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. youtube.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com This method is known for its mildness and effectiveness. youtube.com

For molecules with multiple reducible functional groups, selective reduction can be a challenge. In the case of dinitroarenes, selective reduction of one nitro group can be achieved using specific reagents like sodium hydrogen sulfide. youtube.com In this compound, the presence of the N,N-dimethylamino group does not typically interfere with the reduction of the nitro group under standard conditions. The choice of reducing agent would be critical to avoid any potential side reactions. For instance, very strong reducing agents might also affect other parts of the molecule.

Recent advancements in this area include the development of methods for the reductive C/N-difunctionalization of nitroarenes, which proceed through the formation of highly reactive aryl nitrene intermediates. nih.gov These methods allow for the simultaneous reduction of the nitro group and functionalization of the aromatic ring. nih.gov

Acid-Base Chemistry and Protonation Behavior

Basicity of Sterically Hindered Anilines

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is influenced by both electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: The N,N-dimethylamino group is an electron-donating group, which increases the electron density on the nitrogen and enhances basicity. Conversely, the nitro group is a strong electron-withdrawing group, which delocalizes the lone pair and significantly reduces the basicity. In this compound, the powerful electron-withdrawing effect of the para-nitro group is expected to dominate, making the compound a very weak base.

Steric Effects: The tert-butyl group at the ortho position introduces significant steric hindrance around the N,N-dimethylamino group. This steric bulk can hinder the approach of a proton and the solvation of the resulting cation, a phenomenon known as the "F-strain" (frontal strain).

A study on N,N-dimethyl-2,4,6-tri-tert-butylaniline, a highly sterically hindered aniline, provides insight. researchgate.net Its pKa* was found to be -1.42, which is 5.6 pK units lower than that of N,N-dimethylaniline. researchgate.net This dramatic decrease in basicity is attributed to the severe steric hindrance. While this compound is less hindered, the ortho-tert-butyl group will still contribute to a decrease in basicity compared to an unhindered analogue.

The combination of the strong electron-withdrawing nitro group and the steric hindrance from the tert-butyl group makes this compound an exceptionally weak base.

Acid-Catalyzed Reactions and Mechanisms

Under strongly acidic conditions, the N,N-dimethylamino group of aniline derivatives will be protonated to form an anilinium ion. This protonation deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. quora.com

The reaction of the N,N-dimethylanilinium ion with nitric acid in strong sulfuric acid can be catalyzed by nitrous acid. rsc.org This catalysis does not proceed through the expected C-nitroso derivative formation and oxidation. Instead, it is proposed to involve the rate-determining formation of a radical pair, PhNMe₂⁺·NO˙, which then reacts rapidly with nitrating species. rsc.org

For N,N-dimethylaniline N-oxides, reactions in strong acids can lead to deoxygenation to form N,N-dimethyliminium-benzenium dications. scispace.com The reactivity is influenced by substituents on the ring; electron-withdrawing groups like nitro make the N-oxide more stable and require stronger acids for the reaction to occur. scispace.com

Given the structure of this compound, its reactions in strong acid would be complex. The protonated amine would render the ring highly electron-deficient. Traditional Friedel-Crafts reactions are generally unsuccessful with anilines because the Lewis acid catalyst complexes with the basic nitrogen atom. quora.com With the already low basicity of the target compound, this complexation might be less favorable, but the deactivated ring would still be unreactive towards electrophilic attack.

Photochemical Reactions and Dynamics

The photochemistry of nitroaromatic compounds is a rich field of study, often involving complex reaction pathways upon UV excitation. Ortho-nitroaniline has been used as a model compound to understand the photochemistry of more complex molecules. nih.govacs.org Upon UV excitation, ortho-nitroaniline can undergo several initial reactions:

Intramolecular hydrogen transfer from the amino to the nitro group. nih.gov

Nitro-nitrite rearrangement followed by NO loss. nih.gov

Direct loss of the NO₂ group. nih.gov

The study of the ortho-nitroaniline cation revealed it to be highly stable, requiring high-energy photons (3.1 eV) to induce dissociation. nih.govacs.org This stability is attributed to a high-lying first electronic excited state and significant energetic barriers to rearrangement and dissociation. nih.govacs.org In contrast, cations of nitrobenzene (B124822) and para-nitrotoluene dissociate more readily upon excitation with lower-energy photons. acs.org

For p-nitroaniline, femtosecond transient absorption spectroscopy studies have investigated its photoexcitation dynamics. nih.gov The results show a back electron transfer from the photoexcited charge transfer state to the ground state. nih.gov The rate of this back electron transfer is influenced by the surrounding solvent and temperature. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules. For aromatic nitro compounds, PET can be a key deactivation pathway for the excited state. acs.orgnih.gov In the context of this compound, upon absorption of light, the molecule is promoted to an electronically excited state. This excited state can act as either an electron donor or an electron acceptor, depending on the reaction partner.

Given the presence of the electron-rich N,N-dimethylaniline moiety, it is plausible that the excited state of this compound could act as an electron donor in a process known as oxidative quenching. youtube.comacs.org In this scenario, the excited molecule transfers an electron to a suitable acceptor, forming a radical cation. Conversely, the nitro group, being strongly electron-withdrawing, can facilitate the molecule acting as an electron acceptor (reductive quenching), particularly in the presence of a good electron donor. The efficiency of these PET processes would be influenced by the solvent polarity and the redox potentials of the interacting species. youtube.com The formation of charge-transfer complexes, either in the ground or excited state, is also a possibility that can precede the electron transfer event.

Excited-State Dynamics and Lifetimes

The excited-state dynamics of nitroaromatic compounds are often complex and involve multiple decay pathways. pnas.org For molecules like ortho-nitroaniline, which shares some structural similarities, intramolecular hydrogen transfer and nitro-nitrite rearrangement are observed photochemical pathways. acs.orgnih.gov While this compound lacks the ortho amino group for direct hydrogen bonding with the nitro group, other relaxation channels will be active.

Upon excitation, the molecule will likely undergo rapid internal conversion and vibrational relaxation to the lowest excited singlet state (S1). From the S1 state, several processes can occur:

Fluorescence: Emission of a photon to return to the ground state. The quantum yield of fluorescence is expected to be low, as is common for many nitroaromatic compounds due to efficient non-radiative decay pathways.

Intersystem Crossing: Transition to the triplet state (T1). This is often an efficient process for nitroaromatic compounds.

Non-radiative Decay: Deactivation back to the ground state without light emission, through processes like internal conversion.

The lifetimes of the excited states would be highly dependent on the solvent environment and the efficiency of these competing decay processes. For instance, in polar solvents, charge-transfer states may be stabilized, potentially altering the excited-state lifetimes. youtube.com

Photolytic Decomposition Pathways

The photolytic decomposition of nitroanilines can proceed through various mechanisms, with N-N bond fission being a common primary photochemical process in related N-nitro compounds. hw.ac.uk For this compound, irradiation with UV light could lead to several decomposition pathways. One likely pathway involves the cleavage of the C-NO2 bond, generating an aryl radical and nitrogen dioxide (NO2). Another possibility is the rearrangement of the nitro group to a nitrite (B80452), followed by the loss of nitric oxide (NO). acs.orgnih.gov

The presence of the N,N-dimethylamino group might also influence the decomposition. Photochemical reactions involving this group, such as N-demethylation, could occur. The specific products formed would depend on the solvent, the presence of oxygen, and the excitation wavelength.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound would be significantly influenced by its substituents.

Reaction Rate Studies and Arrhenius Parameters

Kinetic studies on the reactions of substituted anilines have shown that both electronic and steric effects play a crucial role. rsc.orgafricaresearchconnects.comorientjchem.orgepa.gov For this compound, the electron-donating N,N-dimethylamino group would activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group would deactivate it. The position of these groups relative to each other and to the bulky tert-butyl group would direct the regioselectivity of such reactions.

The Hammett equation is a valuable tool for correlating the reaction rates of meta- and para-substituted benzene (B151609) derivatives. orientjchem.org The substituent constants (σ) for the nitro and amino groups could be used to estimate the effect on the reaction rate. However, the presence of the ortho tert-butyl group introduces a significant steric hindrance effect, which would likely cause deviations from simple Hammett correlations. africaresearchconnects.com

To quantify the temperature dependence of a reaction, Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea) would need to be determined experimentally by measuring the reaction rate at different temperatures.

Table 1: Expected Influence of Substituents on Reaction Kinetics

Substituent Electronic Effect Steric Effect Expected Impact on Rate of Electrophilic Aromatic Substitution
-N(CH3)2 Strongly activating (+M, -I) Moderate Increases rate, directs ortho and para
-C(CH3)3 Weakly activating (+I) Large Decreases rate at adjacent positions

This table presents a qualitative prediction of substituent effects.

Solvent Effects on Reaction Mechanisms and Selectivity

Solvents can have a profound impact on reaction mechanisms and selectivity. youtube.com For reactions involving polar or charged intermediates, such as in PET or nucleophilic aromatic substitution, the polarity of the solvent is a key factor. Polar solvents can stabilize charged species, thereby lowering the activation energy and increasing the reaction rate.

For this compound, solvent effects would be particularly important in its photochemical reactions. The nature of the excited state (e.g., whether it has more charge-transfer character) can be influenced by the solvent polarity. This, in turn, would affect the efficiency of different decay pathways and the quantum yields of photochemical products. In non-polar solvents, radical pathways might be favored, whereas in polar solvents, ionic mechanisms may become more prominent.

Computational Mechanistic Investigations

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the properties of molecules. mdpi.comresearchgate.net Methods such as Density Functional Theory (DFT) could be employed to study the electronic structure, geometry, and reactivity of this compound.

Computational studies could provide valuable insights into:

Ground and Excited-State Geometries: Optimizing the molecular structure to understand the influence of the bulky tert-butyl group on the planarity of the aniline system.

Electronic Properties: Calculating molecular orbitals (HOMO, LUMO) to predict sites of electrophilic and nucleophilic attack. mdpi.com

Reaction Pathways: Mapping the potential energy surfaces for proposed reaction mechanisms, including locating transition states and intermediates. This would allow for the calculation of activation barriers and reaction enthalpies.

Spectroscopic Properties: Simulating UV-Vis and IR spectra to aid in the interpretation of experimental data.

Such computational investigations would be invaluable for elucidating the detailed reaction mechanisms and reactivity of this compound, especially where experimental data is scarce.

Transition State Characterization and Reaction Pathway Elucidation

The reactivity of this compound is significantly influenced by the electronic and steric nature of its substituents. While specific experimental or computational studies on the reaction mechanisms of this particular molecule are not extensively available in the public domain, its reactivity can be understood by examining related substituted anilines and applying the principles of transition state theory. solubilityofthings.comwikipedia.org Transition states represent the highest energy point along a reaction coordinate, a fleeting molecular configuration where bonds are partially broken and formed. masterorganicchemistry.com The characterization of these transition states is crucial for elucidating reaction pathways and predicting reaction kinetics. solubilityofthings.comwikipedia.org

For substituted anilines, electrophilic aromatic substitution is a common reaction class. The bulky tert-butyl group at the ortho position and the dimethylamino group significantly influence the regioselectivity of such reactions. The tert-butyl group provides considerable steric hindrance, potentially directing incoming electrophiles away from its vicinity. Conversely, the powerful electron-donating dimethylamino group activates the aromatic ring, particularly at the ortho and para positions relative to itself. However, the presence of the tert-butyl group at one of the ortho positions (position 2) and the nitro group at the meta position (position 5) to the dimethylamino group creates a complex substitution pattern.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces and locating transition state structures. github.io For a hypothetical electrophilic substitution on this compound, a computational study would typically involve modeling the approach of an electrophile to different positions on the aromatic ring. The transition state for each potential pathway would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. github.io The geometry of the transition state would reveal the extent of bond formation with the electrophile and any distortion of the aniline ring.

In reactions involving the substituents themselves, such as the oxidation of the dimethylamino group, the reaction mechanism would proceed through different transition states. For instance, the oxidation of N,N-dialkylanilines can occur via a single electron transfer (SET) mechanism, forming a radical cation intermediate. nih.gov The stability of this intermediate, and thus the facility of the reaction, is influenced by the electronic properties of the other ring substituents. The electron-withdrawing nitro group would destabilize a radical cation, making oxidation more difficult compared to an unsubstituted N,N-dimethylaniline.

Energy Barrier Calculations for Rotational and Reaction Processes

Energy barriers, or activation energies, are the minimum amount of energy required for a chemical reaction or conformational change to occur. These barriers can be calculated computationally and provide quantitative insight into the kinetics of a process.

Rotational Energy Barriers

The rotation around the C-N bond connecting the dimethylamino group to the aromatic ring is a key conformational process in this compound. The energy barrier for this rotation is influenced by both steric and electronic factors. The large tert-butyl group at the ortho position creates significant steric hindrance, which is expected to raise the rotational barrier compared to less substituted anilines.

Studies on similar molecules, such as N,N-dimethylanilines with bulky ortho substituents, have shown that steric effects can lead to substantial rotational barriers. researchgate.net Computational methods like DFT can be employed to calculate these barriers by mapping the potential energy as a function of the dihedral angle of the C-N bond. mdpi.com The transition state for this rotation would likely involve the dimethylamino group being perpendicular to the plane of the aromatic ring to minimize steric clashes, although this would disrupt the favorable electronic delocalization (mesomeric effect) of the nitrogen lone pair into the ring.

A hypothetical energy profile for the C-N bond rotation would show energy minima for conformations where the dimethylamino group is close to planar with the ring, and energy maxima corresponding to the transition state where it is perpendicular. The difference in energy between the minimum and the maximum represents the rotational energy barrier.

Reaction Energy Barriers

The energy barriers for chemical reactions of this compound determine the rate at which these reactions proceed. For instance, in an electrophilic aromatic substitution, the energy barrier is the difference in energy between the reactants and the transition state. The presence of the electron-donating dimethylamino group would generally lower the energy barrier for electrophilic attack compared to unsubstituted benzene, while the electron-withdrawing nitro group would increase it.

Computational studies on related nitro-substituted compounds have demonstrated the utility of methods like DFT for calculating reaction barriers. mdpi.com For example, in a hypothetical nitration reaction, different transition states corresponding to the attack at various positions on the ring would be calculated. The pathway with the lowest energy barrier would be the kinetically favored one. Given the directing effects of the substituents, the position of further substitution would be a complex interplay between the activating dimethylamino group and the deactivating nitro group, all modulated by the steric hindrance of the tert-butyl group.

The table below presents hypothetical calculated energy barriers for different processes involving this compound, based on trends observed in similar molecules. These values are illustrative and would require specific computational studies for verification.

Advanced Physical Organic and Materials Chemistry Aspects

Solvatochromism and Environmental Effects on Electronic Properties

No specific studies on the solvatochromism of 2-tert-butyl-N,N-dimethyl-5-nitroaniline were found. Such a study would involve measuring the UV-Visible absorption or fluorescence spectra of the compound in a variety of solvents with differing polarities and refractive indices. The data would be analyzed to understand how the solvent environment influences the energy difference between the ground and excited electronic states of the molecule.

Nonlinear Optical (NLO) Properties and Applications

There is no available research focused on the nonlinear optical properties of this compound.

Investigations into the second-order hyperpolarizability (β) of this compound have not been identified. Such studies would typically involve techniques like Hyper-Rayleigh Scattering or Electric Field Induced Second Harmonic Generation (EFISH) to quantify the molecule's ability to generate second-harmonic light.

No data is available regarding the third-order nonlinear optical susceptibility (χ(3)) or any potential optical limiting behavior of this compound.

Without experimental or computational data on its NLO properties, no structure-property relationships can be established for this compound.

Intramolecular Interactions and Their Influence on Molecular Behavior

Specific research detailing the intramolecular interactions within this compound is not present in the surveyed literature.

Given the molecular structure of this compound, which lacks a traditional hydrogen bond donor (like an N-H or O-H group), the formation of classical intramolecular hydrogen bonds is not expected. While C-H···O or other weak interactions can exist, no specific studies have analyzed these within this molecule.

Steric Inhibition of Resonance and its Consequences

In the realm of physical organic chemistry, the intricate interplay of electronic and steric effects governs the structure, stability, and reactivity of molecules. For this compound, a critical phenomenon to consider is the steric inhibition of resonance (SIR). This effect arises from the spatial conflict between bulky substituents on an aromatic ring, which can force a particular group out of the plane of the ring, thereby diminishing or completely preventing its resonance interaction with the aromatic π-system. researchgate.netbiosynth.com

The structure of this compound features a bulky tert-butyl group positioned ortho to the N,N-dimethylamino group. This arrangement is a classic example of a molecular geometry that leads to significant steric strain. The large van der Waals radius of the tert-butyl group clashes with the methyl groups of the dimethylamino substituent, compelling the latter to rotate out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net For effective resonance to occur between the nitrogen lone pair of the dimethylamino group and the benzene ring, the p-orbital of the nitrogen must be aligned with the π-orbitals of the ring, which requires a planar or near-planar arrangement. biosynth.com Due to the steric clash, this coplanarity is lost in this compound.

Similarly, the nitro group at the 5-position also experiences some steric hindrance, although to a lesser extent than the dimethylamino group. The primary steric interaction for the nitro group would be with the adjacent hydrogen atom on the ring. However, the most profound consequence of steric hindrance in this molecule is the twisting of the N,N-dimethylamino group.

The consequences of this steric inhibition of resonance are manifold and can be observed through various spectroscopic and chemical properties. A key effect is on the electronic absorption spectrum of the molecule. The strong π → π* charge-transfer transition, characteristic of many nitroanilines where the amino group donates electron density to the nitro group through the aromatic ring, is expected to be significantly altered. In compounds where the amino and nitro groups are coplanar with the ring, this transition appears at a longer wavelength (a bathochromic or red shift). In this compound, the diminished resonance would lead to a hypsochromic (blue) shift of this absorption band compared to an analogous compound without the bulky tert-butyl group, such as N,N-dimethyl-4-nitroaniline. The spectrum would more closely resemble the sum of the spectra of the individual chromophores, namely a dialkylaniline and a nitrobenzene (B124822) derivative, rather than a highly conjugated system.

Another significant consequence of SIR is the alteration of the basicity of the amino group. The resonance delocalization of the nitrogen lone pair into the benzene ring decreases the electron density on the nitrogen atom, making it less basic. In this compound, the steric inhibition of this resonance would localize the lone pair more on the nitrogen atom. biosynth.com This would be expected to increase the basicity of the amine compared to a sterically unhindered analogue. However, another competing effect, steric hindrance to protonation, can also come into play. The bulky groups surrounding the nitrogen atom may physically block the approach of a proton, thereby decreasing the basicity. The net effect on basicity will depend on the balance between these two opposing factors.

Compound NameStructureKey Structural FeatureExpected Consequence of SIR
N,N-Dimethyl-4-nitroanilineN,N-Dimethyl-4-nitroanilineNo ortho substituent, allowing for good coplanarity.Strong resonance interaction between the dimethylamino and nitro groups through the ring.
N,N,2,6-Tetramethyl-4-nitroanilineN,N,2,6-Tetramethyl-4-nitroanilineTwo ortho methyl groups flanking the dimethylamino group.Steric hindrance forces the dimethylamino group out of the ring plane, inhibiting resonance. This leads to a blue shift in the UV-Vis spectrum and increased basicity of the amine (due to lone pair localization) compared to the unhindered analogue. biosynth.com
2-tert-Butyl-5-nitroanilineA bulky ortho tert-butyl group next to the primary amino group.The primary amino group (-NH₂) is less sterically demanding than the -N(CH₃)₂ group. However, the bulky tert-butyl group will still cause some out-of-plane distortion, reducing resonance.
This compound A bulky ortho tert-butyl group adjacent to the N,N-dimethylamino group.Severe steric strain is expected, leading to a significant twisting of the dimethylamino group out of the benzene ring plane. This will cause a pronounced inhibition of resonance.

Table 1: Comparison of Steric Effects in Substituted Nitroanilines

Applications in Advanced Synthetic Methodologies

Role as a Key Intermediate in Complex Organic Synthesis

While specific, large-scale complex syntheses prominently featuring 2-tert-butyl-N,N-dimethyl-5-nitroaniline are not extensively documented in publicly available literature, the inherent functionalities of the molecule strongly suggest its utility as a key intermediate. The strategic placement of its substituent groups allows for a range of chemical transformations, making it a versatile scaffold for the construction of more elaborate molecules.

The presence of the nitro group, a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the amino and alkyl groups are electron-donating. This electronic profile can be exploited to direct further functionalization of the aromatic ring. The true value of nitroanilines as intermediates, however, often lies in the reactivity of the nitro group itself.

Precursor for the Synthesis of Aromatic Diamines and Heterocyclic Scaffolds

One of the most well-established applications of nitroaniline derivatives is their role as precursors to aromatic diamines. nih.gov The nitro group of this compound can be readily reduced to a primary amine, yielding the corresponding aromatic diamine. A variety of reducing agents and catalytic systems, such as sodium borohydride, hydrazine (B178648) hydrate (B1144303) in the presence of catalysts, or catalytic hydrogenation, are effective for this transformation. nih.govresearchgate.netsemanticscholar.org

The resulting diamine, 2-tert-butyl-N,N-dimethylbenzene-1,4-diamine , is a valuable building block in its own right. Aromatic diamines are crucial precursors for the synthesis of a wide array of heterocyclic compounds. For instance, they can undergo condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings, including benzodiazepines, benzimidazoles, and quinoxalines. mdpi.comresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of biologically active molecules. mdpi.com

While direct examples of the cyclization of the diamine derived from this compound are not prominently reported, the general reactivity pattern of aromatic diamines is a cornerstone of heterocyclic chemistry.

Utilization in the Development of Novel Synthetic Reagents or Building Blocks

The unique substitution pattern of this compound also lends itself to the development of novel synthetic reagents or more complex building blocks. For example, the amino group can be modified or used as a handle to attach other functionalities.

Furthermore, nitroaromatic compounds can participate in various coupling reactions. The development of dual-initiator alkoxyamines for controlled polymerization reactions, which can feature substituted aromatic rings, highlights the potential for incorporating such structures into advanced materials. rsc.org While not directly employing this compound, this research points towards the broader utility of functionalized anilines in creating complex reagents.

The synthesis of monoazo and disazo dyes often utilizes nitroaniline derivatives. scialert.netorientjchem.org The diazotization of the primary amine (after reduction of the nitro group) or a related aniline (B41778) precursor, followed by coupling with various aromatic compounds, is a standard method for producing a wide range of dyes. The specific substituents on the aniline ring, such as the tert-butyl and dimethylamino groups in the case of the derivative of the title compound, would be expected to influence the color and properties of the resulting dyes.

Environmental Transformation and Fate Research

Abiotic Transformation Pathways

Abiotic transformations are chemical reactions that occur in the environment without the direct involvement of microorganisms. For 2-tert-butyl-N,N-dimethyl-5-nitroaniline, these pathways are expected to be influenced by sunlight (photodegradation) and the redox conditions of the surrounding aquatic and soil systems.

While specific studies on the photodegradation of this compound are unavailable, the photochemical behavior of nitroaromatic compounds and N,N-dialkylanilines provides insight into potential degradation mechanisms. The absorption of sunlight can excite the molecule, leading to a series of reactions.

For nitroaromatic compounds, photodegradation can proceed through the reduction of the nitro group. In aqueous environments, sunlight can catalyze nitration and halogenation reactions of organic compounds, a process initiated by hydroxyl radicals generated from dissolved organic matter, metal species, nitrate, or nitrite (B80452). nih.gov The presence of the N,N-dimethylamino group, an electron-donating group, may influence the electronic state and subsequent photoreactivity of the nitroaromatic system.

N,N-dialkylanilines are also known to undergo photochemical reactions. Irradiation of N,N-dialkyl-α,β-unsaturated thioamides, for instance, leads to cyclization reactions. rsc.org While the structure of this compound is different, this highlights the potential for complex intramolecular rearrangements upon photoexcitation. The bulky tert-butyl group may sterically hinder some photochemical reaction pathways while favoring others. numberanalytics.com

The chemical transformation of this compound in aquatic and soil systems will largely depend on the prevailing redox conditions.

Reductive Transformations: In anoxic or anaerobic environments, the nitro group of nitroaromatic compounds is susceptible to reduction. nih.gov This reduction can be mediated by various abiotic reductants present in soils and sediments, such as ferrous iron (Fe(II)) associated with minerals or dissolved in porewater. oup.comnih.gov The reduction of nitroaromatics by zero-valent iron (Fe(0)) has also been demonstrated, proceeding through nitrosobenzene (B162901) intermediates to form the corresponding aniline (B41778). dtic.milnm.gov Therefore, a likely abiotic transformation pathway for this compound is the reduction of the 5-nitro group to an amino group, forming 2-tert-butyl-N,N-dimethylbenzene-1,5-diamine. The rate of this reduction could be influenced by the electronic effects of the tert-butyl and N,N-dimethyl groups.

Oxidative Transformations: In oxic environments, oxidative transformations may occur. However, nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group. nih.gov The N,N-dimethylamino group, being more susceptible to oxidation, could be a primary site for oxidative attack. Oxidative N-dealkylation of N,N-dimethylanilines is a known reaction, which can be catalyzed by various oxidants and may proceed through a single-electron transfer mechanism. mdpi.comnih.gov This would lead to the formation of 2-tert-butyl-N-methyl-5-nitroaniline and subsequently 2-tert-butyl-5-nitroaniline, along with formaldehyde.

The steric hindrance from the tert-butyl group is expected to play a significant role in these transformations. It can affect the rate of reaction by sterically shielding the reactive sites. numberanalytics.comyoutube.com For instance, the bulky tert-butyl group can hinder the approach of reactants to the adjacent positions on the aromatic ring. stackexchange.com

Biotic Transformation Pathways

Biotic transformations, mediated by microorganisms, are crucial for the degradation of many organic pollutants in the environment. The biodegradation of this compound is anticipated to involve the enzymatic machinery of bacteria and fungi capable of transforming nitroaromatic and N-alkylated amine compounds.

Microorganisms have evolved diverse strategies to degrade nitroaromatic compounds. nih.gov A common initial step in the anaerobic biodegradation of these compounds is the reduction of the nitro group to an amino group, a reaction catalyzed by nitroreductases. mdpi.com This would convert this compound to 2-tert-butyl-N,N-dimethylbenzene-1,5-diamine. Under aerobic conditions, some bacteria can initiate the degradation of nitroaromatics by dioxygenase-catalyzed reactions that can lead to the removal of the nitro group as nitrite. dtic.mil

The N,N-dimethylamino group is also a target for microbial transformation. Microbial N-dealkylation is a well-documented process, often initiated by monooxygenase or dioxygenase enzymes. mdpi.comnih.govacs.org This would result in the sequential removal of the methyl groups, producing 2-tert-butyl-N-methyl-5-nitroaniline and then 2-tert-butyl-5-nitroaniline. The steric bulk of the tert-butyl group may influence the accessibility of the N,N-dimethylamino group to microbial enzymes, potentially slowing down the rate of N-dealkylation. nih.gov

Specific studies identifying the biodegradation metabolites of this compound are not available. However, based on the known microbial metabolism of related compounds, a set of potential metabolites can be proposed.

The primary metabolites would likely result from the two main transformation pathways: nitroreduction and N-dealkylation.

Table 1: Plausible Biodegradation Metabolites of this compound

Parent Compound Potential Metabolite Transformation Pathway Reference
This compound2-tert-butyl-N,N-dimethylbenzene-1,5-diamineNitroreduction mdpi.com
This compound2-tert-butyl-N-methyl-5-nitroanilineN-demethylation mdpi.comnih.gov
2-tert-butyl-N-methyl-5-nitroaniline2-tert-butyl-5-nitroanilineN-demethylation mdpi.comnih.gov
2-tert-butyl-5-nitroaniline2-tert-butylbenzene-1,5-diamineNitroreduction mdpi.com

Further degradation of these primary metabolites could lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. However, the presence of the bulky tert-butyl group might render the aromatic ring more resistant to cleavage, potentially leading to the accumulation of these or other persistent metabolites in the environment. The aniline products of nitroreduction can also undergo further transformations, such as enzymatic coupling reactions. nm.gov

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